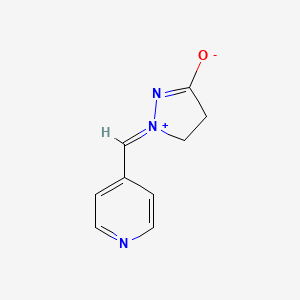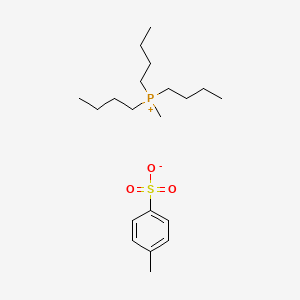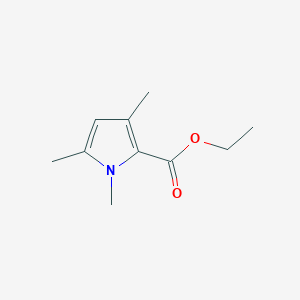![molecular formula C17H15NO B3144719 3,3-Dimethylspiro[azetidine-2,9'-fluoren]-4-one CAS No. 55832-76-3](/img/structure/B3144719.png)
3,3-Dimethylspiro[azetidine-2,9'-fluoren]-4-one
Descripción general
Descripción
Spiro compounds are a class of organic compounds that have two or more rings that intersect at one atom . The term “spiro” is derived from the Latin word “spira”, meaning a coil or spiral . The spiro atom, usually a quaternary carbon, is shared by two rings . The rings can be of any type but must be closed .
Synthesis Analysis
Azetidines, which are four-membered heterocycles, are important in organic synthesis and medicinal chemistry . Their reactivity is driven by considerable ring strain, making them more stable than related aziridines . This stability translates into unique reactivity that can be triggered under appropriate reaction conditions .Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together . It includes the three-dimensional arrangement of atoms and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
Chemical reactions involve changes in the arrangement of atoms to produce new substances . These changes can occur through various mechanisms, including acid-base reactions, redox reactions, and precipitation reactions .Physical And Chemical Properties Analysis
Physical properties of a substance include characteristics like density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties, on the other hand, describe how a substance changes into new substances. Examples include flammability, toxicity, acidity, reactivity, and heat of combustion .Mecanismo De Acción
Safety and Hazards
Safety data sheets (SDS) provide information about the potential hazards of a substance and advice about safety precautions . They include information about physical and chemical properties, health effects, first aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls, and personal protection .
Direcciones Futuras
Propiedades
IUPAC Name |
3,3-dimethylspiro[azetidine-4,9'-fluorene]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-16(2)15(19)18-17(16)13-9-5-3-7-11(13)12-8-4-6-10-14(12)17/h3-10H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISTUTBUQPMMBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC12C3=CC=CC=C3C4=CC=CC=C24)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3144671.png)





![6H-Benzo[c]chromen-3-ol](/img/structure/B3144711.png)
![1-Acetyl-3,3-dimethylspiro[azetidine-2,9'-fluoren]-4-one](/img/structure/B3144722.png)


